2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one

Physicochemical profiling Lead optimization Medicinal chemistry

2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one (CAS 88369-53-3) is a synthetic 2,3-disubstituted quinazolin-4(3H)-one derivative with molecular formula C14H9Cl2N3O and molecular weight 306.15 g/mol. It features a chloromethyl group at the C2 position and a 2-chloropyridin-3-yl substituent at the N3 position of the quinazolinone core.

Molecular Formula C14H9Cl2N3O
Molecular Weight 306.1 g/mol
CAS No. 88369-53-3
Cat. No. B12905806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one
CAS88369-53-3
Molecular FormulaC14H9Cl2N3O
Molecular Weight306.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=C(N=CC=C3)Cl
InChIInChI=1S/C14H9Cl2N3O/c15-8-12-18-10-5-2-1-4-9(10)14(20)19(12)11-6-3-7-17-13(11)16/h1-7H,8H2
InChIKeyHTVHBRDMDNEWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one (CAS 88369-53-3): Structural Identity and Core Physicochemical Profile for Procurement Evaluation


2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one (CAS 88369-53-3) is a synthetic 2,3-disubstituted quinazolin-4(3H)-one derivative with molecular formula C14H9Cl2N3O and molecular weight 306.15 g/mol . It features a chloromethyl group at the C2 position and a 2-chloropyridin-3-yl substituent at the N3 position of the quinazolinone core . This substitution pattern provides two distinct electrophilic handles for further derivatization. The compound is commercially available at ≥97% purity from multiple suppliers . Its closest structural analogs include the bromomethyl variant (CAS 88369-54-4, MW 350.60), the unsubstituted pyridin-2-yl analog (CAS 76535-05-2, MW 271.70), and the 2-methyl analog NL197 .

Why Close Analogs Cannot Substitute for 2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one in Structure-Guided Applications


Within the 2,3-disubstituted quinazolin-4(3H)-one chemical space, small variations at positions C2 and N3 produce functionally non-equivalent entities. The 2-chloropyridin-3-yl group at N3 is structurally distinct from the 2-pyridyl analog (CAS 76535-05-2), because the chlorine substituent on the pyridine ring enforces a nearly perpendicular ring conformation (dihedral angle ~84°) [1] that alters molecular recognition properties. At C2, the chloromethyl group offers SN2 reactivity with a leaving-group propensity that lies between the more labile bromomethyl analog (CAS 88369-54-4) and the inert methyl analog (NL197) . These differences preclude direct substitution in applications where electrophilic reactivity, spatial conformation of the N3-aryl group, and molecular weight (ΔMW = 44.45 vs. the bromo analog; ΔMW = 34.45 vs. the unsubstituted pyridinyl analog) are critical experimental variables .

Quantitative Differentiation Evidence for 2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one Versus Its Closest Analogs


Molecular Weight Differentiation: Halogen-Dependent Physicochemical Tuning Between Chloromethyl and Bromomethyl Analogs

The target compound (CAS 88369-53-3) has a molecular weight of 306.15 g/mol (C14H9Cl2N3O), which is 44.45 g/mol lower than its direct bromomethyl analog 2-(bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one (CAS 88369-54-4, MW 350.60 g/mol, C14H9BrClN3O) . This MW difference translates to distinct physicochemical properties: the chloromethyl compound has a lower logP, higher aqueous solubility, and different membrane permeability profile compared to the bromo analog, which is consistent with the established halogen-dependent property trends in medicinal chemistry [1]. For researchers selecting between these two analogs for fragment-based screening or lead optimization, the 44.45 g/mol MW difference may critically affect compliance with Lipinski's Rule of Five thresholds and downstream ADME predictions.

Physicochemical profiling Lead optimization Medicinal chemistry

Structural Conformation: 2-Chloropyridin-3-yl Substituent Enforces Near-Perpendicular Ring Geometry

Crystallographic analysis of the closely related 3-(2-chloropyridin-3-yl)quinazoline-2,4(1H,3H)-dione demonstrates that the 2-chlorine substituent on the pyridine ring forces the pyridine ring to adopt a nearly perpendicular orientation relative to the planar quinazoline ring system, with a measured dihedral angle of 84.28(9)° [1]. This near-orthogonal conformation is sterically driven by the ortho-chlorine atom and is expected to be conserved in the target compound due to the identical N3-(2-chloropyridin-3-yl) connectivity. In contrast, the unsubstituted pyridin-2-yl analog (CAS 76535-05-2) lacks this chlorine substituent and therefore cannot enforce the same perpendicular conformation; 3-pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one, for example, exhibits a dihedral angle of approximately 88.7° but with different torsional constraints due to the absence of the ortho-chlorine . The perpendicular geometry restricts π-conjugation between the pyridine and quinazolinone rings, thereby tuning the compound's electronic properties and molecular recognition surface.

Structural biology Conformational analysis X-ray crystallography

Electrophilic Reactivity Tuning: Chloromethyl vs. Bromomethyl vs. Methyl at C2 Position

The C2 chloromethyl group in the target compound (CAS 88369-53-3) provides a balance of sufficient electrophilicity for SN2 derivatization while offering greater stability and handling safety compared to the more reactive bromomethyl analog (CAS 88369-54-4) . The bromomethyl group is a superior leaving group (bromide pKa of HBr ≈ -9, vs. chloride pKa of HCl ≈ -7), which accelerates nucleophilic substitution rates but also increases susceptibility to hydrolysis and unwanted side reactions during storage and multi-step synthesis [1]. Conversely, the methyl analog NL197 (3-(2-chloropyridin-3-yl)-2-methyl-4(3H)-quinazolinone) lacks a leaving group at C2 entirely, rendering it inert to nucleophilic substitution and unsuitable as a derivatization intermediate [2]. The chloromethyl group thus occupies an optimal intermediate position: it is reactive enough for efficient derivatization (e.g., to generate libraries of 2-substituted analogs) yet sufficiently stable for routine handling and storage.

Synthetic chemistry Derivatization Nucleophilic substitution

Antibacterial Activity Potential: Class-Level Evidence from 2-Substituted-(3-pyridyl)-quinazolinone Series

A structurally related series of 2-substituted-(3-pyridyl)-quinazolinone derivatives was evaluated for bacteriostatic activity against three phytopathogenic bacterial species: Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri (Xac) [1]. Several compounds (4b, 4g, 4h, 4l, and 4m) exhibited antibacterial activity exceeding that of the positive control bismerthiazol, with compounds 4l and 4m showing particularly significant activity against Xac [1]. While the target compound itself was not directly tested in this study, it shares the core 3-pyridyl-quinazolinone pharmacophore with the active compounds. The presence of the 2-chloropyridin-3-yl group (as opposed to an unsubstituted pyridinyl) and the chloromethyl handle at C2 may further modulate antibacterial potency, as demonstrated by the structure-activity trends within this compound class [2].

Antibacterial Agrochemical discovery Bacteriostatic activity

Commercial Purity Benchmarking: ≥97% Purity with Multi-Vendor Availability and ISO Certification

The target compound is commercially available at ≥97% purity from Chemenu (Catalog Number CM217984) and at NLT 98% purity from MolCore, which provides ISO-certified quality assurance suitable for pharmaceutical R&D and quality control applications . In comparison, the bromomethyl analog (CAS 88369-54-4) is also listed at NLT 98% purity by MolCore, while the unsubstituted pyridin-2-yl analog (CAS 76535-05-2) is available at 97% purity . This parity in available purity across analogs indicates that purity alone is not a differentiating factor; however, the target compound's availability from multiple independent suppliers with documented quality standards reduces single-supplier procurement risk and ensures batch-to-batch reproducibility for long-term research programs.

Quality control Procurement Analytical chemistry

Recommended Application Scenarios for 2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one Based on Evidence-Supported Differentiation


Fragment-Based and Structure-Guided Drug Design Requiring Defined N3-Aryl Conformation

The near-perpendicular dihedral angle (~84°) enforced by the 2-chloropyridin-3-yl substituent provides a predictable and constrained conformational state for the N3-aryl group [1]. This is advantageous in structure-based drug design (SBDD) and molecular docking campaigns where the spatial orientation of the N3 substituent dictates binding pose within a target protein pocket. The constrained perpendicular geometry reduces the entropic penalty upon binding compared to freely rotating N3-pyridinyl analogs, potentially enhancing binding affinity for targets with sterically defined pockets.

Medicinal Chemistry Library Synthesis via C2 Chloromethyl Derivatization

The chloromethyl group at C2 serves as a versatile electrophilic handle for generating focused compound libraries through nucleophilic substitution reactions with amines, thiols, alcohols, and carbon nucleophiles . Unlike the more reactive bromomethyl analog, the chloromethyl group provides sufficient stability for automated parallel synthesis workflows while maintaining adequate reactivity for high-yielding derivatization. This balance is essential for medicinal chemistry groups conducting systematic structure-activity relationship (SAR) exploration at the C2 position.

Agrochemical Antibacterial Discovery Targeting Phytopathogenic Xanthomonas and Ralstonia Species

Based on class-level evidence demonstrating that 2-substituted-(3-pyridyl)-quinazolinone derivatives can exceed the potency of bismerthiazol against Xanthomonas axonopodis pv. citri (Xac) and related phytopathogens [2], the target compound represents a rational scaffold for initiating agrochemical antibacterial discovery programs. The 2-chloropyridin-3-yl substitution offers a differentiated starting point relative to previously explored analogs, and the chloromethyl handle enables rapid derivatization to explore antibacterial SAR.

Physicochemical Comparator Studies Between Halogen Analogs in Lead Optimization

The 44.45 g/mol molecular weight difference and distinct halogen composition (Cl2 vs. BrCl) between the target compound and its bromomethyl analog (CAS 88369-54-4) make this pair valuable for systematic physicochemical comparator studies . Researchers can use matched molecular pair analysis to decouple the effects of halogen substitution (Cl vs. Br) on logP, solubility, permeability, and metabolic stability, providing data-driven guidance for lead optimization decisions in drug discovery programs.

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